A Technical Guide to the Discovery, Isolation, and Analysis of 1-Deoxynojirimycin Hydrochloride from Mulberry
A Technical Guide to the Discovery, Isolation, and Analysis of 1-Deoxynojirimycin Hydrochloride from Mulberry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deoxynojirimycin (DNJ), a potent α-glucosidase inhibitor, stands as a pivotal bioactive compound found in mulberry (Morus spp.). This technical guide provides a comprehensive overview of the discovery, isolation, purification, and quantification of DNJ from mulberry leaves. It details various experimental protocols, from solvent-based and ultrasound-assisted extraction to purification via ion-exchange resins and membrane filtration. Analytical methodologies, including High-Performance Liquid Chromatography (HPLC) with various detectors, are presented with specific operational parameters. Furthermore, this guide elucidates the molecular mechanisms of DNJ, focusing on its role in key signaling pathways such as α-glucosidase inhibition, the insulin-related PI3K/AKT pathway, and the antioxidant NRF2/OGG1 pathway. All quantitative data is summarized in structured tables for comparative analysis, and complex workflows and pathways are visualized using Graphviz diagrams to facilitate understanding.
Discovery and Background
1-Deoxynojirimycin (DNJ), chemically known as (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol, is a polyhydroxylated piperidine alkaloid, structurally analogous to glucose.[1][2] This structural similarity is the basis for its potent biological activity as an α-glucosidase inhibitor.[3]
The journey of DNJ began with the chemical reduction of nojirimycin.[4] However, its natural occurrence was first identified in 1976 by Yagi et al. from the root bark of mulberry trees (Morus species), where it was initially named moranoline.[5][6] Subsequently, DNJ was isolated from other plants and various microorganisms, including Bacillus and Streptomyces species.[4][5][7] Due to its significant antihyperglycemic, anti-obesity, and potential antiviral properties, DNJ, particularly from mulberry leaves where it is most abundant, has garnered considerable attention for pharmaceutical and nutraceutical applications.[8][9]
Isolation and Extraction from Mulberry Leaves
The concentration of DNJ in mulberry leaves is relatively low, typically around 0.1% of the dry weight, necessitating efficient extraction and purification strategies.[8][10] The content can vary significantly based on the mulberry cultivar, leaf age, and harvesting time.[11][12]
Experimental Protocols for Extraction
Several methods have been developed to extract DNJ from dried and powdered mulberry leaves. The choice of method often depends on the desired scale, efficiency, and available equipment.
Protocol 2.1.1: Acidified Solvent Extraction
This is a common laboratory-scale method for DNJ extraction.
-
Sample Preparation : Dry mulberry leaves at 80°C to a moisture content of approximately 5%. Grind the dried leaves into a powder (particle size 0.1-1 cm).[13]
-
Extraction : Mix 100 mg of the leaf powder with 10 mL of 0.05 M aqueous HCl.[14]
-
Sonication : Place the mixture in an ultrasonicator for 30 minutes to facilitate cell wall disruption and solvent penetration.[14]
-
Centrifugation : Centrifuge the suspension at 10,000 rpm for 20 minutes.[14]
-
Collection : Collect the supernatant. The residue can be re-extracted to improve yield.[11]
-
Filtration : Filter the collected supernatant. The resulting extract is ready for derivatization or further purification.[14]
Protocol 2.1.2: Ultrasound-Assisted Extraction (UAE) - Optimized
UAE is a more rapid and efficient method that utilizes acoustic cavitation to enhance extraction. Response surface methodology (RSM) has been used to optimize the parameters for maximum yield.[10][15][16]
-
Sample Preparation : Prepare dried, powdered mulberry leaves as described in Protocol 2.1.1.
-
Optimized Conditions :
-
Procedure : Mix the sample with the solvent in the specified ratio and apply ultrasonic treatment under the optimized conditions.
-
Post-Extraction : Centrifuge the mixture at high speed (e.g., 6,000 rpm for 15 min) and filter the supernatant to obtain the crude DNJ extract.[17]
Protocol 2.1.3: Response Surface Methodology (RSM) Optimized Solvent Extraction
RSM is a statistical tool used to optimize complex processes. For DNJ extraction, it has been used to determine the ideal combination of multiple parameters.[8]
-
Sample Preparation : Use dry mulberry leaf powder.
-
Optimized Conditions :
-
Procedure : Perform the extraction under these specified conditions.
-
Post-Extraction : Process the extract via centrifugation and filtration.
Quantitative Data: Extraction Yields
The efficiency of extraction is highly dependent on the chosen parameters.
| Extraction Method | Key Parameters | DNJ Yield | Reference |
| RSM Optimized Solvent | 55% Ethanol, 80°C, 1.2 h, 12:1 ratio | 256 mg / 100 g dry leaves | [8] |
| Ultrasound-Assisted (Optimized) | 7 mL/g ratio, 180 W, 260 s | Produces 0.8% DNJ-enriched powder | [10][16] |
| Ultrasound-Assisted | Water, 1:40 ratio, 125 W, 70°C, 20 min | 0.092% extraction ratio | [18] |
Table 1: Comparison of DNJ Extraction Yields under Optimized Conditions.
Purification of DNJ Extract
Crude mulberry extract contains numerous compounds besides DNJ. Purification is essential to increase the concentration of DNJ for pharmaceutical use.
Experimental Protocols for Purification
Protocol 3.1.1: Sequential Resin Chromatography
This method uses a combination of macroporous and ion-exchange resins to isolate and concentrate DNJ.[19]
-
Initial Purification : Load the crude extract (pH adjusted to 4.0) onto an AB-8 macroporous resin column. The maximum loading amount is 2 bed volumes (BV).
-
Elution (Step 1) : Elute the column at a flow rate of 1 BV/h. Collect the effluent. This step increases the DNJ content to approximately 4.9% with a recovery rate of 98%.
-
Cation Exchange Chromatography : Load the enriched fraction from the previous step onto a 732 H-type cation exchange resin column.
-
Elution (Step 2) : Elute the column sequentially with:
-
1 BV of H₂O
-
1.5 BV of 0.3 M NH₃·H₂O
-
2 BV of 0.5 M NH₃·H₂O
-
-
Collection : Collect the fractions where the pH is between 9.0 and 10.0. This final product can reach a DNJ content of 16.7%.
Protocol 3.1.2: Membrane Filtration and Resin Chromatography
This industrial-scale method combines membrane separation with resin chromatography, avoiding organic solvents.[20]
-
Aqueous Extraction : Prepare a crude aqueous extract from dried mulberry leaf powder by refluxing with deionized water.
-
Microfiltration : Pass the aqueous extract through a microfiltration membrane to remove suspended solids and macromolecules.
-
Ultrafiltration : Subject the permeate from microfiltration to ultrafiltration to further remove larger dissolved molecules.
-
Resin Treatment : Sequentially pass the ultrafiltration permeate through:
-
Macroporous adsorption resin column.
-
Strongly acidic cation exchange resin column.
-
Strongly basic anion exchange resin column.
-
-
Result : This process can increase the mass concentration of DNJ from 1.32% in the initial aqueous extract to 7.84% in the final product, with an extraction ratio of 88.06%.[20]
Purification Workflow Diagram
Caption: Workflow for the extraction and purification of DNJ from mulberry leaves.
Analytical Quantification
Accurate quantification of DNJ is crucial for quality control and research. Since DNJ lacks a strong chromophore, direct UV detection in HPLC is difficult.[21] Therefore, methods often involve derivatization or the use of universal detectors like ELSD or mass spectrometry.
Experimental Protocols for Quantification
Protocol 4.1.1: HPLC with FMOC-Cl Derivatization and Fluorescence Detection (FLD)
This is a sensitive and widely used method that introduces a fluorescent tag to the DNJ molecule.
-
Derivatization Reaction :
-
Mix 10 µL of the DNJ extract or standard solution with 10 µL of 0.4 M potassium borate buffer (pH 8.5).[11]
-
Add 20 µL of 5 mM 9-Fluorenylmethyl Chloroformate (FMOC-Cl) in acetonitrile.[11]
-
Vortex for 30 seconds and incubate at 25°C for 20 minutes.[11]
-
Add 10 µL of 0.1 M glycine to quench the excess FMOC-Cl.[11]
-
Dilute the mixture with 950 µL of 0.1% acetic acid to stabilize the DNJ-FMOC derivative.[11]
-
-
HPLC-FLD Conditions :
-
Column : C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase : Acetonitrile and 0.1% aqueous acetic acid (50:50, v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25 °C.
-
Detection : Fluorescence detector with excitation at 254 nm and emission at 322 nm.
-
Protocol 4.1.2: HPLC with Evaporative Light Scattering Detection (ELSD)
This method avoids the need for derivatization by using a detector that measures light scattered by analyte particles after solvent evaporation.[21][22]
-
Sample Preparation : Dissolve the extract in the mobile phase. Centrifuge and filter before injection.
-
HPLC-ELSD Conditions :
Protocol 4.1.3: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
This highly sensitive and specific method is ideal for complex matrices and low concentrations, and it does not require derivatization.[24]
-
Sample Preparation : Dilute the extract with the initial mobile phase. Centrifuge and filter.
-
HPLC Conditions :
-
MS/MS Conditions :
-
Ionization : Electrospray Ionization, Positive Mode (ESI+).
-
Monitoring : Multiple Reaction Monitoring (MRM).
-
Transition : Monitor the transition of the parent ion [M+H]⁺ to a specific product ion (e.g., m/z 164.1 → product ion).
-
Quantitative Data: Analytical Method Performance and DNJ Content
| Parameter | HPLC-ELSD | HPLC-MS/MS | Reference |
| Derivatization | Not required | Not required | [21][24] |
| Limit of Detection (LOD) | 2.97 µg/mL | 100 pg (on column) | [4][21] |
| Limit of Quantification (LOQ) | 9.00 µg/mL | 75 pg (on column) | [4][21] |
| Linearity (r²) | >0.999 | N/A | [21] |
Table 2: Performance Characteristics of Key Analytical Methods for DNJ Quantification.
| Mulberry Variety | Leaf Age | DNJ Content (mg/g dry weight) | Reference |
| Morus cathayana | Mature | 2.90 ± 0.57 | [11] |
| Morus bombycis var. lembang | Mature | 1.413 ± 0.023 | [11] |
| Morus alba 'Korin' | N/A | 7.07 | [12] |
| Morus alba 'K-2' | N/A | 2.72 | [14] |
| Morus alba 'S-13' | N/A | 1.35 | [14] |
| Morus atropurpurea Roxb. | Fruit (FW) | up to 0.1776 | [25] |
| Average (29 batches) | N/A | 0.20 - 3.88 | [13] |
Table 3: DNJ Content in Various Mulberry Cultivars and Tissues. (Note: FW = Fresh Weight).
Signaling Pathways and Mechanism of Action
DNJ exerts its therapeutic effects by modulating several key biological pathways.
α-Glucosidase Inhibition
The primary mechanism for DNJ's antihyperglycemic effect is the competitive inhibition of α-glucosidases in the small intestine.[3][26] These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.
-
Mechanism : As a glucose analog, DNJ binds to the active site of α-glucosidase with high affinity.[3] This interaction is a reversible, competitive inhibition.[26][27] By blocking the enzyme, DNJ delays carbohydrate digestion, which in turn reduces the rate of glucose absorption and lowers the postprandial blood glucose peak.[1][11] The half-maximal inhibitory concentration (IC₅₀) of DNJ against α-glucosidase has been reported to be as low as 0.297 µg/mL.[26]
Caption: Mechanism of α-glucosidase inhibition by 1-Deoxynojirimycin (DNJ).
Insulin Signaling Pathway (PI3K/AKT)
Beyond its effects in the intestine, DNJ has been shown to improve insulin sensitivity in peripheral tissues like skeletal muscle. This action is mediated through the activation of the PI3K/AKT signaling pathway, a central regulator of glucose metabolism.[28][29][30]
-
Mechanism : DNJ treatment increases the phosphorylation of key proteins in the insulin signaling cascade, including the insulin receptor (IR), insulin receptor substrate-1 (IRS-1), PI3K, and Akt.[28][29][31] The activation of Akt promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake from the bloodstream into muscle cells and thereby improving insulin sensitivity and lowering blood glucose levels.[28][30]
Caption: DNJ enhances insulin sensitivity via the PI3K/AKT signaling pathway.
Antioxidant Signaling Pathway (AKT/NRF2/OGG1)
DNJ also exhibits antioxidant properties by mitigating oxidative stress, particularly in high-glucose conditions. This is achieved through the activation of the NRF2 pathway, a master regulator of cellular antioxidant responses.[32][33]
-
Mechanism : Studies have shown that DNJ can activate Akt, which in turn promotes the nuclear translocation of Nuclear factor (erythroid-derived 2)-like 2 (NRF2).[32][33] In the nucleus, NRF2 activates the transcription of antioxidant response element (ARE)-containing genes. One key target is 8-oxoguanine DNA glycosylase (OGG1), an enzyme that repairs oxidative DNA damage.[32][33] By upregulating NRF2 and OGG1, DNJ helps protect cells from high-glucose-induced oxidative DNA damage.[32]
Caption: DNJ mitigates oxidative stress via the AKT/NRF2/OGG1 signaling pathway.
Conclusion
1-Deoxynojirimycin hydrochloride is a high-value natural product from mulberry with well-documented therapeutic potential, primarily for managing hyperglycemia. This guide has provided a detailed technical framework for its discovery, extraction, purification, and analysis. The outlined protocols offer robust starting points for laboratory research and process development. Furthermore, the elucidation of its mechanisms of action through key signaling pathways underscores the multifaceted pharmacological profile of DNJ, encouraging further investigation into its applications in metabolic disorders and beyond. The continued optimization of extraction and purification technologies will be critical for the cost-effective production of DNJ, paving the way for its broader use in clinical and nutraceutical settings.
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